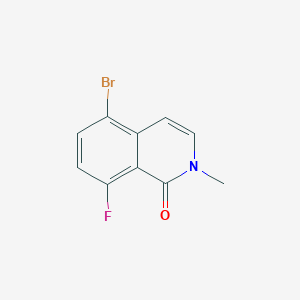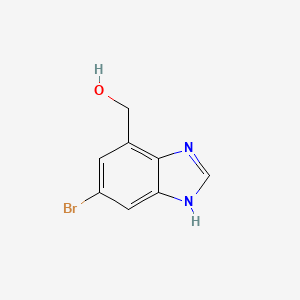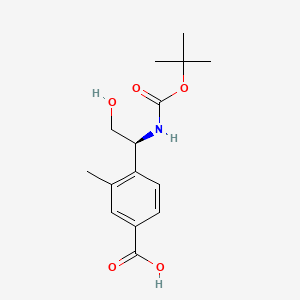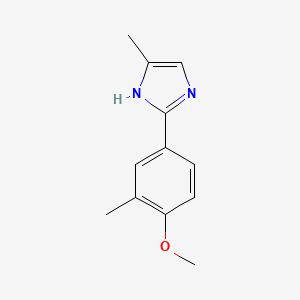
(1-Methyl-2-pyrrolidinyl)methyl Acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Methyl-2-pyrrolidinyl)methyl Acetate is an organic compound that belongs to the class of esters It is derived from the combination of (1-Methyl-2-pyrrolidinyl)methanol and acetic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-2-pyrrolidinyl)methyl Acetate typically involves the esterification reaction between (1-Methyl-2-pyrrolidinyl)methanol and acetic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve heating the reactants under reflux to facilitate the formation of the ester.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters ensures efficient production of the compound.
化学反应分析
Types of Reactions
(1-Methyl-2-pyrrolidinyl)methyl Acetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield (1-Methyl-2-pyrrolidinyl)methanol and acetic acid.
Reduction: The ester can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves the use of dilute hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Hydrolysis: (1-Methyl-2-pyrrolidinyl)methanol and acetic acid.
Reduction: (1-Methyl-2-pyrrolidinyl)methanol.
Substitution: Products vary based on the nucleophile used.
科学研究应用
(1-Methyl-2-pyrrolidinyl)methyl Acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (1-Methyl-2-pyrrolidinyl)methyl Acetate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. These metabolites can interact with cellular pathways and exert biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-Methyl-2-pyrrolidinone: A related compound with similar structural features but different chemical properties.
N-Methyl-2-pyrrolidone: Another related compound used as a solvent in various applications.
Uniqueness
(1-Methyl-2-pyrrolidinyl)methyl Acetate is unique due to its ester functional group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial use.
属性
分子式 |
C8H15NO2 |
|---|---|
分子量 |
157.21 g/mol |
IUPAC 名称 |
(1-methylpyrrolidin-2-yl)methyl acetate |
InChI |
InChI=1S/C8H15NO2/c1-7(10)11-6-8-4-3-5-9(8)2/h8H,3-6H2,1-2H3 |
InChI 键 |
FWIPWGKIXPWMQG-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCC1CCCN1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


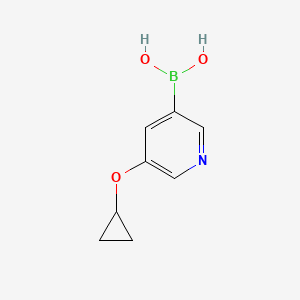
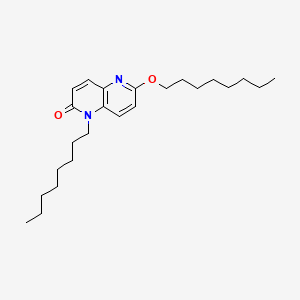

![5'-Bromo-3'H-spiro[azetidine-3,1'-isobenzofuran] hydrochloride](/img/structure/B13667063.png)
![7-(Trifluoromethyl)benzo[b]thiophen-2-amine](/img/structure/B13667069.png)
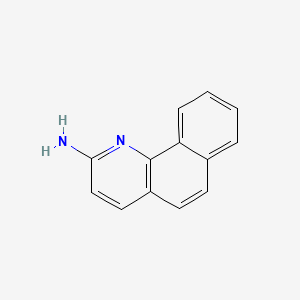
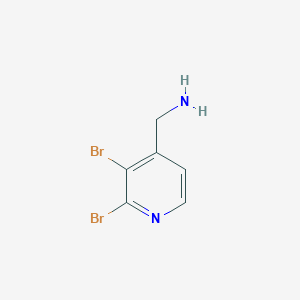
![2-(2,3-Difluorobenzyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13667087.png)
